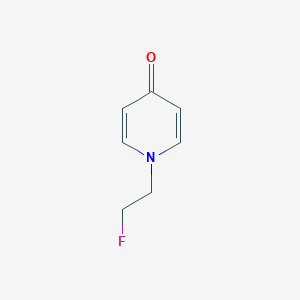

1-(2-Fluoroethyl)-4-pyridone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

1-(2-fluoroethyl)pyridin-4-one |

InChI |

InChI=1S/C7H8FNO/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,3,6H2 |

InChI Key |

CGDHCGFJXFSMNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=CC1=O)CCF |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluoroethyl 4 Pyridone

Foundational Synthetic Routes to N-Alkylated 4-Pyridones

The introduction of an N-alkyl group onto a 4-pyridone scaffold is a fundamental transformation in the synthesis of derivatives like 1-(2-fluoroethyl)-4-pyridone.

The most direct method for synthesizing N-alkylated 4-pyridones involves the reaction of a 4-pyridone with an appropriate alkyl halide. In the context of this compound, this would typically involve reacting 4-pyridone with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane. This reaction is a classical nucleophilic substitution (S_N2) where the nitrogen atom of the pyridone ring acts as the nucleophile.

The reaction is generally carried out in the presence of a base to deprotonate the pyridone, thereby increasing its nucleophilicity. Common bases used for this purpose include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) or hydrides (e.g., sodium hydride). nih.gov The choice of solvent is also critical and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can dissolve the reactants and facilitate the S_N2 mechanism. google.com

Table 1: Typical Reagents for Classical N-Alkylation of 4-Pyridone

| Component | Examples | Purpose |

| Pyridone Source | 4-Pyridone (Pyridin-4-ol) | Nucleophile |

| Alkylating Agent | 1-Bromo-2-fluoroethane, 1-Iodo-2-fluoroethane | Electrophile (Source of 2-fluoroethyl group) |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the pyridone to enhance nucleophilicity |

| Solvent | DMF, Acetonitrile, DMSO | Provides a medium for the reaction |

A significant challenge in the alkylation of 4-pyridones is the potential for competing O-alkylation. 4-Pyridone exists in tautomeric equilibrium with its aromatic isomer, 4-hydroxypyridine (B47283). This dual reactivity means that alkylation can occur at either the nitrogen atom, yielding the desired N-alkylated this compound, or at the oxygen atom, yielding the undesired O-alkylated isomer, 4-(2-fluoroethoxy)pyridine. ysu.edu

Several factors influence the regioselectivity of this reaction, and controlling these variables is key to maximizing the yield of the N-alkylated product. organic-chemistry.org

Solvent: The choice of solvent can have a profound effect on the N/O alkylation ratio. Polar aprotic solvents like DMF tend to favor N-alkylation. organic-chemistry.org

Counter-ion: The nature of the cation from the base used can influence the reaction site. According to Hard and Soft Acids and Bases (HSAB) theory, the pyridone anion has two nucleophilic centers: a "hard" oxygen and a "softer" nitrogen. Softer alkylating agents are expected to react preferentially at the softer nitrogen site.

Temperature: Reaction temperature can also be adjusted to optimize the regioselectivity, although its effect is often substrate and system-dependent.

Controlling these factors is crucial for directing the alkylation towards the nitrogen atom and achieving a high yield of the desired this compound. ysu.eduorganic-chemistry.org

Direct Synthesis of this compound from Pyranone Precursors

An alternative to the direct alkylation of 4-pyridone is the construction of the pyridone ring from a different heterocyclic precursor, such as a 4-pyranone. This method involves a ring transformation reaction where the oxygen heteroatom of the pyranone is replaced by a nitrogen atom from an amine.

The synthesis of this compound via this route would involve the reaction of a suitable 4-pyranone, such as dehydroacetic acid or kojic acid derivatives, with 2-fluoroethylamine. researchgate.net The reaction typically proceeds by nucleophilic attack of the amine on the pyranone ring, leading to a ring-opening, followed by a dehydration and ring-closure (cyclization) to form the N-substituted 4-pyridone. organic-chemistry.org

This transformation is often carried out in a protic solvent like water or ethanol, sometimes under elevated temperatures to drive the reaction to completion. The use of aqueous methylamine (B109427) has been shown to successfully form N-methyl-4-pyridones from skipped diynones in a one-pot reaction catalyzed by gold nanoparticles, suggesting a similar pathway is feasible for 2-fluoroethylamine. organic-chemistry.org

Table 2: Reaction Parameters for Pyranone to Pyridone Conversion

| Parameter | Typical Conditions | Rationale |

| Pyranone Substrate | 4H-Pyran-4-one derivatives | Heterocyclic precursor |

| Amine Reagent | 2-Fluoroethylamine | Source of nitrogen and the 2-fluoroethyl group |

| Solvent | Water, Ethanol | Protic solvent to facilitate the reaction mechanism |

| Temperature | Room temperature to reflux | To provide sufficient energy for ring opening/closing |

| Catalyst | None (thermal) or Acid/Base/Metal catalyst | To accelerate the rate of reaction |

When performing this synthesis on a gram-scale, effective purification is essential to isolate the target compound from unreacted starting materials, byproducts, and the solvent. The choice of purification strategy depends on the physical properties of this compound.

Commonly employed methods include:

Crystallization: If the product is a solid at room temperature and a suitable solvent system can be found, crystallization is an effective method for obtaining high-purity material.

Column Chromatography: This is a versatile technique for separating the product from impurities. Silica gel is a common stationary phase, and the mobile phase would be a mixture of solvents (e.g., hexanes and ethyl acetate) with polarity optimized to achieve good separation.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method for larger quantities.

Advanced Fluorination Strategies for Pyridone Derivatives

While the previous sections focused on constructing the this compound molecule by incorporating the fluoroethyl group directly, another strategic approach involves introducing fluorine onto a pre-existing pyridone derivative. These advanced fluorination methods are a cornerstone of modern medicinal chemistry.

The introduction of fluorine can drastically alter the physicochemical properties of a molecule. nih.gov There are two main categories of modern fluorination reactions: electrophilic and nucleophilic.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine atom ("F+"). These reagents can fluorinate electron-rich positions on the pyridone ring. A widely used reagent for this purpose is Selectfluor® (F-TEDA-BF₄). nih.gov Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are also effective. scispace.com Palladium-catalyzed reactions have also been developed for the directed C-H fluorination of pyridine (B92270) derivatives. scispace.comrsc.org

Nucleophilic Fluorination: This method involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This can be achieved through a Finkelstein-type reaction, where a halide (like chlorine or bromine) on the side chain is exchanged for fluorine using a fluoride salt like potassium fluoride. nih.gov Alternatively, hydroxyl groups can be converted to fluorides using reagents like (diethylamino)sulfur trifluoride (DAST) and its more stable analogues. rsc.org

Table 3: Comparison of Advanced Fluorination Methods

| Method | Reagent Class | Typical Reagents | Substrate Requirement |

| Electrophilic | N-F Reagents | Selectfluor®, NFSI | Electron-rich pyridone ring or C-H activation |

| Nucleophilic (Halide Exchange) | Fluoride Salts | KF, CsF | Alkyl halide side chain |

| Nucleophilic (Deoxyfluorination) | Sulfur Trifluorides | DAST, Deoxo-Fluor® | Alkyl alcohol side chain |

These advanced strategies provide powerful tools for creating fluorinated pyridone derivatives, offering alternative synthetic routes and the ability to generate structural diversity for various chemical applications.

Incorporation of Fluoroethyl Moieties via Nucleophilic Substitution

A primary and direct method for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor with a fluoroethyl-containing amine. A documented synthesis starts from 4H-pyran-4-one. In this procedure, 4H-pyran-4-one is dissolved in pyridine and treated with 2-fluoroethylamine hydrochloride. The reaction proceeds at an elevated temperature to yield this compound after purification.

This reaction is a classic example of nucleophilic substitution where the amino group of 2-fluoroethylamine acts as the nucleophile, attacking the pyrone ring, which ultimately leads to the formation of the N-substituted 4-pyridone. The use of 2-fluoroethylamine hydrochloride necessitates a basic solvent like pyridine to neutralize the hydrochloride salt and free the amine for the nucleophilic attack.

The general principle of nucleophilic substitution is widely applied in the synthesis of N-substituted pyridones. The nitrogen atom of the pyridone ring, or its precursor, attacks an electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond. In the context of this compound synthesis, the electrophile is the 2-fluoroethyl group. This moiety is typically introduced via reagents such as 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide) or other derivatives with good leaving groups. The reactivity of the halogen in such substitution reactions generally follows the order I > Br > Cl > F, which is a balance between bond strength and the leaving group's ability to stabilize a negative charge. chemguide.co.uk

Utilization of Specific Fluorinating Agents (e.g., DAST)

While the direct incorporation of a 2-fluoroethylamine moiety is a straightforward approach, another synthetic strategy involves the introduction of the fluorine atom at a later stage of the synthesis. This can be achieved using specific fluorinating agents. One of the most common reagents for converting a hydroxyl group to a fluorine atom is Diethylaminosulfur Trifluoride (DAST).

In a hypothetical synthetic route to this compound, one could start with the N-alkylation of 4-pyridone with a 2-hydroxyethyl group. The resulting precursor, 1-(2-hydroxyethyl)-4-pyridone, could then be subjected to fluorination with DAST. DAST is a versatile and popular reagent for nucleophilic fluorination due to its ease of handling and effectiveness in converting primary alcohols to alkyl fluorides under mild conditions. sci-hub.sesigmaaldrich.comwikipedia.org

The reaction with DAST typically involves the activation of the alcohol by the reagent, followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion. sci-hub.se However, it is important to note that DAST is thermally unstable and can be explosive at elevated temperatures, necessitating careful handling. wikipedia.org More thermally stable alternatives to DAST, such as Deoxo-Fluor, have also been developed. wikipedia.org

Below is a table summarizing the properties of common fluorinating agents:

| Fluorinating Agent | Formula | Key Features |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Widely used for converting alcohols to alkyl fluorides; thermally sensitive. wikipedia.org |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable alternative to DAST. wikipedia.org |

| PyFluor | C₅H₄FN₂O₂S | Chemoselective fluorination of alcohols with fewer elimination side products. |

One-Pot Synthetic Procedures for Fluoroethylated Intermediates

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a one-pot approach could be envisioned by combining the formation of the pyridone ring and the introduction of the fluoroethyl group.

Multicomponent reactions are a powerful tool in one-pot synthesis. For instance, a three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) can be used to construct the polysubstituted pyridine core under mild, acid-free conditions. organic-chemistry.org To adapt this for the synthesis of our target molecule, one could potentially use a fluoroethyl-containing amine source in place of ammonia (B1221849) or ammonium acetate.

Another strategy involves the modification of existing one-pot pyridone syntheses. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave irradiation, significantly reducing reaction times. organic-chemistry.orgbeilstein-journals.org Adapting such a procedure to incorporate a fluoroethylated reactant could provide a rapid and efficient route to this compound.

Catalytic Approaches in the Synthesis of Fluorinated Pyridones

Catalytic methods offer elegant and efficient alternatives to stoichiometric reactions, often proceeding with higher selectivity and under milder conditions.

Transition Metal-Catalyzed Fluorination of Pyridine and Derivatives

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. nih.gov While direct C-H fluorination of the pyridine ring is an active area of research, a more relevant approach for the synthesis of this compound would be the catalyzed coupling of a 4-pyridone precursor with a fluoroethylating agent.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-N bonds. A potential route could involve the coupling of a protected 4-hydroxypyridine with a suitable fluoroethyl-containing coupling partner. Furthermore, transition metals like silver have been used to mediate the fluorination of pyridine derivatives. acs.org Such methods could potentially be adapted for the synthesis of fluorinated pyridone precursors.

The table below summarizes some transition metals used in fluorination reactions:

| Metal | Catalyst/Reagent Example | Application in Fluorination |

| Palladium (Pd) | Pd(OAc)₂ / Ligands | Cross-coupling reactions for C-F bond formation. nih.gov |

| Copper (Cu) | CuI / AgF | Catalytic fluorination of benzoic and benzylamine (B48309) derivatives. nih.gov |

| Silver (Ag) | AgF₂ | Direct fluorination of pyridines and diazines. acs.org |

Organocatalytic Methods in Fluorinated Heterocycle Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. In the context of fluorinated heterocycles, organocatalysts can be employed to achieve high levels of enantioselectivity in the introduction of fluorine or fluorinated moieties.

For the synthesis of fluorinated pyridones, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to a fluorinated Michael acceptor, followed by cyclization to form the pyridone ring. Chiral amines or phosphoric acids are common organocatalysts for such transformations. The development of organocatalytic methods for the synthesis of trifluoromethylated heterocycles highlights the potential of this approach for constructing complex fluorinated molecules with high stereocontrol. rsc.org

Green Chemistry Aspects in Pyridone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govijarsct.co.in

In the synthesis of pyridones, several green chemistry approaches have been explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in reactions like the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.orgbeilstein-journals.org The use of microwave irradiation can lead to more energy-efficient processes compared to conventional heating. organic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. The use of environmentally benign solvents, such as water or ionic liquids, is highly desirable. Ionic liquids, with their low vapor pressure and potential for recyclability, have been successfully employed as catalysts and solvents in pyridine synthesis. benthamscience.com They can lead to milder reaction conditions and reduced waste. benthamscience.com Furthermore, solvent-free reactions represent an even greener alternative, minimizing the environmental impact of solvents altogether. ijarsct.co.in

The development of one-pot, multicomponent reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov Iron-catalyzed cyclization reactions for pyridine synthesis offer a more sustainable alternative to methods that rely on precious or toxic metals. rsc.org

Solvent-Free and Catalyst-Free Methodologies

The direct N-alkylation of 4-pyridone under solvent-free and catalyst-free conditions represents a green and efficient approach to synthesizing compounds such as this compound. This methodology relies on the inherent nucleophilicity of the pyridone nitrogen and the reactivity of the alkylating agent, minimizing the need for additional reagents that can complicate purification and generate waste.

The reaction between a 4-pyridone and an organohalide, such as a 2-fluoroethyl halide, can proceed by heating the neat reactants. The 4-pyridone, existing in tautomeric equilibrium with 4-hydroxypyridine, can undergo alkylation on either the nitrogen or the oxygen atom. However, N-alkylation is often thermodynamically favored. In a catalyst- and base-free reaction, the hydrohalic acid (HX) generated in situ can facilitate the conversion of any O-alkylated intermediate to the more stable N-alkylated product. This approach offers high atom economy and simplifies the work-up procedure, as the excess alkylating agent and the product can often be separated by simple physical methods.

Detailed Research Findings:

While a specific study on the solvent-free and catalyst-free synthesis of this compound is not extensively detailed in the reviewed literature, the general principles of this methodology have been successfully applied to the N-alkylation of various hydroxypyridines with organohalides. Research has demonstrated that heating a mixture of the hydroxypyridine and the alkylating agent can lead to specific N-alkylation with high selectivity (>99%). This specificity is attributed to the potential for an HX-facilitated conversion of any initially formed pyridyl ether intermediate into the final N-substituted pyridone product.

The reaction conditions for such a synthesis would typically involve mixing 4-pyridone with a suitable 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane) and heating the mixture. The optimal temperature and reaction time would need to be determined empirically but would likely be in the range of 100-150 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

| Reactant A | Reactant B | Conditions | Product | Selectivity |

| 4-Pyridone | 1-Bromo-2-fluoroethane | Neat, 100-150 °C | This compound | High N-selectivity |

| 4-Pyridone | 1-Iodo-2-fluoroethane | Neat, 100-150 °C | This compound | High N-selectivity |

Microwave-Assisted Synthesis of Pyridone Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of N-substituted pyridones, including this compound, offers a rapid and efficient alternative to traditional synthetic protocols.

The synthesis of N-alkylated pyridones under microwave conditions can be performed with or without a solvent. researchgate.net In a typical procedure, 4-pyridone would be mixed with a 2-fluoroethyl halide. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and time. The use of a polar solvent that absorbs microwave energy efficiently can be beneficial, but solvent-free conditions are also often employed to align with green chemistry principles. nih.gov

Detailed Research Findings:

The literature provides numerous examples of microwave-assisted N-alkylation of pyridone and quinolone scaffolds. mdpi.com For instance, the reaction of 2-methoxypyridine (B126380) with haloalkanes under solvent- and catalyst-free microwave irradiation has been shown to yield the corresponding N-alkyl-2(1H)-pyridones in good to moderate yields within minutes. researchgate.net This indicates that a similar approach could be successfully applied to the synthesis of this compound.

A proposed microwave-assisted synthesis would involve charging a microwave reactor vessel with 4-pyridone and an excess of a 2-fluoroethyl halide. The mixture would then be irradiated at a temperature ranging from 100 to 200 °C for a short duration, typically 5 to 20 minutes. The reaction's progress can be monitored, and upon completion, the product can be isolated and purified using standard techniques. The efficiency of microwave heating can significantly reduce the reaction time compared to conventional methods.

| Reactant A | Reactant B | Solvent | Microwave Conditions | Product |

| 4-Pyridone | 1-Bromo-2-fluoroethane | None or polar solvent (e.g., DMF) | 100-200 °C, 5-20 min | This compound |

| 4-Pyridone | 1-Iodo-2-fluoroethane | None or polar solvent (e.g., DMF) | 100-200 °C, 5-20 min | This compound |

Chemical Reactivity and Derivatization Pathways of 1 2 Fluoroethyl 4 Pyridone

Reactivity of the Pyridone Ring System

The 4-pyridone ring is an aromatic system that exhibits a distinct pattern of reactivity, influenced by the electron-donating character of the nitrogen atom and the electron-withdrawing nature of the carbonyl group. This electronic arrangement dictates its susceptibility to both electrophilic and nucleophilic attacks at specific positions.

Electrophilic and Nucleophilic Transformations on the 4-Pyridone Core

Conversely, the 4-pyridone system is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho to the nitrogen). youtube.com The presence of the electronegative nitrogen atom and the carbonyl group makes these positions electron-deficient and thus prone to attack by nucleophiles. youtube.comresearchgate.net This reactivity is further enhanced in pyridinium (B92312) salts. researchgate.net For instance, a halogen substituent at the C-2 or C-4 position can be readily displaced by various nucleophiles. youtube.comquimicaorganica.org

| Reaction Type | Typical Reagents | Favored Position(s) on 4-Pyridone Ring |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂ | C-3, C-5 |

| Nucleophilic Aromatic Substitution | R-NH₂, R-O⁻, R-S⁻ | C-2, C-6 |

Regioselective Functionalization of Pyridone Derivatives

The regioselectivity of functionalization on the pyridone core is a critical aspect of its chemistry, allowing for the synthesis of specifically substituted derivatives. As mentioned, electrophilic substitutions preferentially occur at the C-3 and C-5 positions, while nucleophilic attacks are favored at the C-2 and C-6 positions. nih.govyoutube.com This inherent regioselectivity can be exploited to introduce a variety of functional groups onto the pyridone ring in a controlled manner.

Furthermore, the formation of N-oxides of pyridines can alter the regioselectivity of electrophilic substitution, directing incoming electrophiles to the C-4 position. wikipedia.org While 1-(2-Fluoroethyl)-4-pyridone already has a carbonyl group at the 4-position, this principle is important for understanding the reactivity of the broader class of pyridine (B92270) derivatives.

Transformations of the 2-Fluoroethyl Moiety

The 2-fluoroethyl group attached to the nitrogen atom of the pyridone ring also presents opportunities for chemical modification, primarily centered around the carbon-fluorine bond and the ethyl chain.

Chemical Stability and Lability of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. cfplus.cz This inherent strength imparts significant chemical and thermal stability to fluorinated compounds. wikipedia.org The C-F bond in the 2-fluoroethyl group of this compound is therefore generally stable and resistant to cleavage under many reaction conditions. cfplus.cz

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| C-H | ~105 | ~1.09 |

| C-C | ~88 | ~1.54 |

| C-F | ~116 | ~1.35 |

Derivatization via Fluorine Atom Displacement or Side-Chain Modification

Displacement of the fluorine atom in the 2-fluoroethyl group via nucleophilic substitution is generally difficult due to the strength of the C-F bond. cfplus.cz However, under specific conditions, such as with strong nucleophiles and in polar aprotic solvents, substitution may be possible.

A more common approach for derivatization involves reactions on the ethyl chain itself. For example, oxidation of the carbon backbone is a possibility, although the electron-withdrawing effect of the fluorine atom can deactivate the adjacent positions to some extent. Another potential pathway is the deprotonation of the carbon atom alpha to the fluorine, which can be facilitated by the inductive effect of the fluorine, followed by reaction with an electrophile.

Intramolecular and Intermolecular Reactions Involving Pyridone Radicals

While direct information on the radical reactions of this compound is scarce, the behavior of similar structures suggests that it could participate in radical-mediated transformations. A related compound, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-4(1H)-one, is known to be a source of the 4-pyridone tetrafluoroethyl radical. chemrxiv.org This suggests that under appropriate conditions, such as photolysis or in the presence of a radical initiator, the 2-fluoroethyl group of this compound could potentially form a radical species.

Once formed, this radical could undergo a variety of intramolecular and intermolecular reactions. Intramolecularly, it could potentially cyclize onto the pyridone ring, although the strain of the resulting ring system would be a significant factor. Intermolecularly, the radical could add to unsaturated systems like alkenes or alkynes, or participate in hydrogen atom abstraction reactions. The study of pyridyl radicals has shown their utility in forming C-C bonds, and similar reactivity could be anticipated for radicals derived from this compound.

Synthesis of Complex Polycyclic Pyridone Derivatives

The synthesis of complex polycyclic pyridone derivatives from this compound represents a significant area of research in medicinal and materials chemistry. The reactivity of the 4-pyridone core, coupled with the presence of the N-(2-fluoroethyl) substituent, allows for a variety of synthetic transformations leading to the construction of fused heterocyclic systems. These polycyclic structures are of considerable interest due to their presence in a range of biologically active compounds.

The general strategies for the synthesis of polycyclic pyridones often involve the construction of additional rings fused to the pyridone nucleus. This can be achieved through several established synthetic methodologies, which can be adapted to use this compound as a starting material. These methods primarily include intramolecular cyclization reactions and intermolecular reactions with bifunctional reagents.

One plausible approach to synthesizing polycyclic derivatives is through the introduction of a reactive functional group at the C-3 position of the this compound ring. This can be followed by a cyclization reaction involving the N-(2-fluoroethyl) side chain. For instance, acylation or a Vilsmeier-Haack reaction at the C-3 position could introduce a carbonyl or a formyl group, respectively. Subsequent intramolecular condensation, potentially acid- or base-catalyzed, could lead to the formation of a new fused ring.

Another versatile strategy involves the reaction of this compound derivatives with binucleophiles. For example, a 3-formyl-1-(2-fluoroethyl)-4-pyridone could react with a dinucleophile such as hydrazine (B178648) or a substituted hydrazine to yield a fused pyrazole (B372694) ring. Similarly, reaction with hydroxylamine (B1172632) could lead to a fused isoxazole (B147169) ring system. The specific nature of the resulting polycyclic pyridone would depend on the structure of the binucleophile employed.

Furthermore, the 4-pyridone ring itself can participate in cycloaddition reactions to form polycyclic systems. While less common for the pyridone core itself, derivatives with appropriate diene or dienophilic character can undergo [4+2] cycloaddition reactions to build complex polycyclic frameworks.

While specific examples detailing the synthesis of complex polycyclic pyridone derivatives directly from this compound are not extensively documented in publicly available literature, the general reactivity of 4-pyridones suggests that such transformations are synthetically feasible. The following table provides a hypothetical overview of potential synthetic pathways and the resulting polycyclic pyridone derivatives that could be accessed from this compound, based on established chemical principles.

| Starting Material Derivative | Reagent | Reaction Type | Potential Polycyclic Product |

| 3-Formyl-1-(2-fluoroethyl)-4-pyridone | Hydrazine | Intermolecular Condensation | A pyrazolo[4,3-c]pyridin-4(5H)-one derivative |

| 3-Acetyl-1-(2-fluoroethyl)-4-pyridone | Guanidine | Intermolecular Condensation | A pyrimido[4,5-c]pyridin-4(3H)-one derivative |

| 1-(2-Fluoroethyl)-3-iodo-4-pyridone | A terminal alkyne | Sonogashira coupling followed by intramolecular cyclization | A furo[3,2-c]pyridin-4(5H)-one derivative |

| This compound | N-Bromosuccinimide, then a suitable binucleophile | Halogenation followed by nucleophilic substitution and cyclization | Various fused heterocyclic systems |

These proposed pathways highlight the potential of this compound as a versatile building block in the synthesis of diverse and complex polycyclic pyridone derivatives. Further research in this area would be valuable for the development of new chemical entities with potential applications in various scientific fields.

Applications of 1 2 Fluoroethyl 4 Pyridone in Advanced Chemical and Radiochemical Synthesis

Role as a Key Synthetic Building Block in Organic Chemistry

1-(2-Fluoroethyl)-4-pyridone serves as a versatile and valuable building block in organic synthesis, primarily owing to the reactivity of the pyridone ring and the presence of the fluoroethyl moiety. Its unique electronic and structural characteristics make it an attractive starting material for the construction of more complex molecular architectures.

The 4-pyridone ring system is a cornerstone in the synthesis of a diverse array of complex heterocyclic compounds, including fused ring systems. The inherent reactivity of the pyridone nucleus allows for various chemical transformations, making this compound a strategic precursor for generating novel molecular scaffolds. The electron-rich nature of the pyridone ring facilitates electrophilic substitution reactions, while the carbonyl group and the ring nitrogen provide sites for nucleophilic attack and further functionalization.

The synthesis of fused heterocyclic systems often involves the annulation of a new ring onto the existing pyridone core. For instance, reactions involving the double bond of the pyridone ring or functional groups introduced at the 2- and 3-positions can lead to the formation of bicyclic and polycyclic structures. While specific examples detailing the use of this compound in the synthesis of fused pyridines are not extensively documented in publicly available literature, the general reactivity of N-alkylated 4-pyridones suggests its potential in such transformations. Methodologies for the synthesis of fused pyridinones and related heterocyclic systems often utilize versatile precursors that can undergo cyclization reactions. The N-fluoroethyl group in this compound is generally stable under many reaction conditions used for ring construction, making it a suitable substituent for creating complex molecules that retain this feature for potential downstream applications, such as radiolabeling.

Modular synthesis, a strategy that involves the stepwise assembly of molecular fragments (modules), is a powerful approach for creating libraries of functional molecules with diverse properties. This compound is an ideal candidate for this approach due to its distinct functional handles. The pyridone core can be considered a central scaffold to which various substituents can be attached.

Multicomponent reactions (MCRs) are a particularly efficient method for the modular synthesis of complex molecules, and pyridone derivatives are frequently employed in these reactions. nih.gov These one-pot reactions allow for the combination of three or more starting materials to form a single product that incorporates substructures from each reactant. The versatility of the pyridone scaffold makes it a valuable component in the design of MCRs for generating novel, biologically active compounds. nih.gov

The fluoroethyl group on the nitrogen atom of this compound can be a key module that imparts specific properties to the final molecule, such as altered lipophilicity and metabolic stability. This is particularly relevant in the design of bioactive molecules, where fine-tuning of pharmacokinetic properties is crucial. The modular nature of syntheses involving this building block allows for the systematic variation of other parts of the molecule to optimize its function.

Precursor Chemistry for Fluorine-18 Radiolabeling

The most significant application of this compound lies in its role as a precursor for the synthesis of fluorine-18 ([18F]) labeled radiotracers for PET imaging. The presence of a stable carbon-fluorine bond is a prerequisite for a successful [18F] radiotracer, and the fluoroethyl group provides a convenient handle for the introduction of the positron-emitting 18F isotope.

The design of precursors for [18F] radiolabeling is a critical aspect of radiopharmaceutical development. For the synthesis of [18F]-labeled fluoroethyl pyridone tracers, the precursor molecule is typically a derivative where the fluorine atom is replaced by a suitable leaving group. The most common strategy involves nucleophilic substitution with [18F]fluoride, the most widely used form of fluorine-18.

Key design principles for such precursors include:

Choice of Leaving Group: The leaving group must be readily displaced by [18F]fluoride under mild reaction conditions to ensure high radiochemical yield and purity. Commonly used leaving groups for aliphatic nucleophilic substitution include tosylates (-OTs), mesylates (-OMs), and triflates (-OTf). For the synthesis of [18F]this compound, a precursor such as 1-(2-tosyloxyethyl)-4-pyridone would be a logical choice.

Stability of the Precursor: The precursor must be stable under storage conditions and during the initial stages of the radiolabeling process.

Ease of Synthesis: The synthesis of the precursor should be straightforward and high-yielding to ensure a reliable supply for routine radiotracer production.

Purification: The precursor and the final radiolabeled product should have different physicochemical properties to allow for easy separation and purification, often achieved through high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).

The electronic properties of the pyridone ring can also influence the reactivity of the leaving group. However, for a fluoroethylation reaction, the substitution occurs on the ethyl side chain, which is somewhat insulated from the direct electronic effects of the pyridone ring.

Table 1: Common Leaving Groups for [18F]Fluoroethylation

| Leaving Group | Chemical Formula | Reactivity |

|---|---|---|

| Tosylate | -OSO₂C₆H₄CH₃ | Good |

| Mesylate | -OSO₂CH₃ | Good |

| Triflate | -OSO₂CF₃ | Excellent |

| Halides (Br, I) | -Br, -I | Moderate to Good |

The radiosynthesis of [18F]-labeled tracers based on the this compound scaffold typically involves a nucleophilic substitution reaction with cyclotron-produced [18F]fluoride. The general procedure can be summarized in the following steps:

[18F]Fluoride Production and Activation: [18F]Fluoride is produced in a cyclotron by proton bombardment of [18O]-enriched water. The aqueous [18F]fluoride is then trapped on an anion exchange resin and eluted with a solution containing a phase transfer catalyst, such as a potassium-Kryptofix® 2.2.2 complex (K/K222), and a weak base like potassium carbonate. This is followed by azeotropic drying to remove residual water, which would otherwise hinder the nucleophilic substitution.

Radiolabeling Reaction: The activated, anhydrous [18F]fluoride is reacted with the precursor molecule (e.g., 1-(2-tosyloxyethyl)-4-pyridone) in a suitable organic solvent, such as acetonitrile or dimethylformamide, at an elevated temperature.

Purification: The crude reaction mixture, containing the desired [18F]-labeled tracer, unreacted [18F]fluoride, and the precursor, is then purified. Semi-preparative HPLC is the most common method for achieving high radiochemical and chemical purity. Solid-phase extraction (SPE) cartridges are also increasingly used for simplification of the purification process. rsc.org

Formulation: The purified [18F]-labeled tracer is formulated in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for subsequent in vivo studies.

The field of [18F] radiochemistry is continuously evolving, with ongoing efforts to develop more efficient, reliable, and automated labeling methods. These advancements are also applicable to the synthesis of [18F]-labeled pyridone-containing tracers.

Automation: The use of automated synthesis modules is now standard practice in most radiopharmacies. These systems provide a controlled and reproducible environment for the entire radiosynthesis process, from fluoride (B91410) activation to final product formulation. This not only improves the reliability and safety of the production but also minimizes radiation exposure to the personnel.

Microfluidics: Microfluidic or "lab-on-a-chip" technology offers several advantages for radiolabeling, including the use of smaller amounts of precursor and reagents, faster reaction times due to efficient heat transfer and mixing, and higher radiochemical yields.

Improved Fluoride Activation: Research into new phase transfer catalysts and improved methods for drying the [18F]fluoride-catalyst complex continues to enhance the efficiency of nucleophilic fluorination reactions.

Novel Leaving Groups: The development of novel leaving groups that can be displaced under milder conditions or that facilitate easier purification is an active area of research.

Solid-Phase Synthesis: Attaching the precursor to a solid support can simplify the purification process by allowing for the removal of unreacted reagents and byproducts through simple filtration and washing steps. The [18F]-labeled product can then be cleaved from the resin in the final step.

These methodological advancements contribute to making the synthesis of [18F]-labeled tracers, including those derived from the this compound scaffold, more accessible and robust for both preclinical research and clinical applications.

Theoretical and Computational Investigations of 1 2 Fluoroethyl 4 Pyridone

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of 1-(2-Fluoroethyl)-4-pyridone. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to perform these analyses. rsc.org Such studies can provide deep insights into the molecule's charge distribution, orbital interactions, and the nature of its chemical bonds.

A key aspect of the electronic structure of this compound is the distribution of electron density. The pyridone ring, with its conjugated system and heteroatoms (nitrogen and oxygen), exhibits a complex electronic environment. The nitrogen atom typically carries a partial negative charge, while the carbonyl carbon is electrophilic. The fluorine atom in the ethyl side chain, due to its high electronegativity, significantly influences the local electronic properties.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand bonding in terms of localized electron-pair bonds and lone pairs. For this compound, NBO analysis would likely reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the pyridone ring, which contribute to the molecule's stability.

The table below presents hypothetical Mulliken atomic charges for selected atoms in this compound, calculated at the B3LYP/6-31G(d) level of theory, to illustrate the expected charge distribution.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

|---|---|

| O1 | -0.55 |

| N1 | -0.40 |

| C4 | +0.45 |

| C2 | -0.20 |

| C6 | -0.20 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds in the 2-fluoroethyl side chain. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and biological activity.

Conformational analysis can be performed by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy using quantum chemical methods. This allows for the identification of energy minima corresponding to stable conformers. For the 2-fluoroethyl group, the gauche and anti conformations with respect to the C-C and C-N bonds are of particular interest. acs.orgnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.comacs.org By simulating the molecule's motion in a solvent environment, MD can reveal the conformational landscape, the stability of different conformers, and the transitions between them. Such simulations can also provide insights into the hydration of the molecule and its interactions with its environment. For 4-pyridone derivatives, MD simulations have been used to study their conformational preferences in solution. mdpi.com

The following table presents hypothetical relative energies for the different conformers of this compound, illustrating the potential energy differences between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche+ | 60° | 1.2 |

Reaction Mechanism Studies through Computational Approaches

For this compound, several types of reactions could be studied computationally. For instance, the N-alkylation of the pyridone nitrogen is a common reaction for this class of compounds. Computational studies could elucidate the SN2 mechanism of this reaction, providing information on the activation energy and the geometry of the transition state. osu.edu

Another area of interest is the reactivity of the pyridone ring itself. The ring can undergo various transformations, such as electrophilic or nucleophilic substitution, depending on the reaction conditions. researchgate.net Computational studies can help predict the most likely sites for these reactions and the corresponding reaction mechanisms. For example, the reaction of 4-pyridones with various reagents can be modeled to understand the factors controlling regioselectivity.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic character, respectively. researchgate.net

For this compound, the HOMO is likely to be localized on the pyridone ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the conjugated system, suggesting that these are the most probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the electrostatic potential on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the N-H proton.

The following table provides hypothetical HOMO and LUMO energies for this compound.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Spectroscopic Property Predictions (from a theoretical, not basic identification, perspective)

Theoretical calculations can accurately predict various spectroscopic properties of this compound, which can be invaluable for its characterization and for interpreting experimental spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of 1H, 13C, and 19F NMR chemical shifts. rsc.orgnih.govnih.govacs.org By comparing the calculated spectra with experimental data, it is possible to confirm the molecular structure and assign the observed signals to specific atoms. For fluorinated compounds, predicting 19F NMR spectra is particularly useful. rsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.netjlu.edu.cn By calculating the excitation energies and oscillator strengths of the electronic transitions, it is possible to predict the position and intensity of the absorption bands in the UV-Vis spectrum. For this compound, the spectrum is expected to be dominated by π-π* transitions within the pyridone ring.

The table below shows a hypothetical comparison of calculated and experimental 13C NMR chemical shifts for selected carbon atoms in this compound.

Table 4: Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated (ppm) | Experimental (ppm) |

|---|---|---|

| C4 | 180.5 | 179.8 |

| C2 | 140.2 | 139.5 |

| C6 | 140.2 | 139.5 |

| C3 | 118.9 | 118.2 |

| C5 | 118.9 | 118.2 |

| CH2-N | 52.1 | 51.5 |

Future Research Directions in 1 2 Fluoroethyl 4 Pyridone Chemistry

Exploration of Undiscovered Synthetic Pathways and Reagents

The conventional synthesis of 1-(2-fluoroethyl)-4-pyridone would likely involve the direct N-alkylation of 4-pyridone with a 2-fluoroethyl halide. However, this approach is often hampered by competitive O-alkylation, leading to the formation of 4-(2-fluoroethoxy)pyridine. ysu.eduorganic-chemistry.org Future research must therefore venture beyond this standard route to discover more selective and efficient pathways.

Promising avenues include the development of novel cyclization strategies where the N-(2-fluoroethyl) moiety is incorporated from the outset. One such approach could be the adaptation of hydroamination/cyclization reactions. For instance, skipped diynones have been shown to react with primary amines in the presence of gold or silver catalysts to form N-substituted 4-pyridones. researchgate.netorganic-chemistry.org Investigating the use of 2-fluoroethylamine in these catalytic systems could provide a direct and highly regioselective route to the target compound.

Another area for exploration is the use of advanced fluoroethylating agents. While simple reagents like 2-fluoroethyl bromide are common, research into novel reagents that favor N-alkylation is warranted. This could include hypervalent iodine compounds or specialized sulfonate esters designed to have greater affinity for the nitrogen nucleophile of the pyridone ring. Furthermore, enzymatic fluoroethylation, using engineered methyltransferases with fluoroethyl analogues of S-adenosylmethionine (SAM), represents a cutting-edge biological approach that could offer unparalleled selectivity. researchgate.netacs.org

| Potential Synthetic Strategy | Key Reagents/Catalysts | Anticipated Advantage |

| Catalytic Hydroamination/Cyclization | Skipped diynones, 2-fluoroethylamine, Ag(I) or Au(I) catalysts | High regioselectivity for N-substitution |

| Aza-Diels-Alder Reactions | Danishefsky's diene, imines derived from 2-fluoroethylamine | Convergent synthesis, potential for stereocontrol |

| Enzymatic Fluoroethylation | 4-pyridone, engineered methyltransferase, FEt-SeAM (Fluoroethyl Se-adenosyl-L-selenomethionine) | Unmatched chemo- and regioselectivity under mild conditions |

| Novel Fluoroethylating Agents | 4-pyridone, 2-fluoroethyl-derived hypervalent iodine reagents | Enhanced reactivity and potential for improved N/O selectivity |

Development of Highly Efficient and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of protocols that are not only efficient but also environmentally benign.

One major focus will be the implementation of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single pot to form a final product, are inherently sustainable due to reduced solvent usage, fewer purification steps, and improved atom economy. rasayanjournal.co.inrsc.org Designing a one-pot reaction that combines a 1,3-dicarbonyl compound, a formaldehyde (B43269) equivalent, and 2-fluoroethylamine could provide a novel and green pathway to the pyridone core.

The use of alternative energy sources, such as microwave irradiation, is another key area for sustainable protocol development. acs.orgmdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. acs.orgnih.gov Applying this technology to the N-alkylation of 4-pyridone could enhance efficiency and reduce energy consumption.

Furthermore, the choice of solvent is critical. Future protocols should aim to replace hazardous solvents like DMF or DMSO with greener alternatives. Research into performing the synthesis in water, ionic liquids, or under solvent-free conditions would represent a significant advance in sustainability. benthamscience.com The use of recyclable catalysts, such as supported metal nanoparticles or solid-phase catalysts, will also be crucial for developing truly sustainable manufacturing processes. organic-chemistry.org

Expansion of its Utility as a Versatile Synthetic Intermediate

Beyond its synthesis, a significant research direction lies in establishing this compound as a versatile building block for more complex molecules, particularly in the realm of medicinal chemistry. The 4-pyridone core is a privileged structure found in numerous biologically active compounds. frontiersin.orgnih.gov

Future work should explore the reactivity of the pyridone ring. The electron-rich nature of the ring allows for electrophilic aromatic substitution, which typically occurs at the C3 and C5 positions. nih.gov Investigations into halogenation, nitration, and Friedel-Crafts reactions on this compound could yield a library of functionalized derivatives for biological screening.

Another key transformation is the conversion of the 4-carbonyl group into other functionalities. For example, reaction with reagents like phosphorus oxychloride (POCl₃) can convert the 4-pyridone into a 4-chloropyridine (B1293800) derivative. This intermediate is highly valuable for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position.

The fluoroethyl group itself can serve as a handle for further modification or as a stable metabolic blocker in drug candidates. The compound could be a precursor for positron emission tomography (PET) imaging agents if synthesized with fluorine-18, expanding its utility into diagnostics.

Advanced Design of Precursors for Enhanced Chemical Applications

The efficiency and scope of synthesizing derivatives of this compound can be greatly enhanced by the intelligent design of its precursors. Future research should focus on developing "next-generation" starting materials that offer superior performance over simple 4-pyridone and 2-fluoroethyl halides.

For the fluoroethylating agent, this could involve creating reagents with tailored reactivity profiles. For example, reagents like N-(2-bromotetrafluoroethyl)heterocycles have been synthesized and studied for their reactions with various nucleophiles, suggesting that more complex fluoroalkylating agents can be designed for specific applications. researchgate.net The development of electrophilic fluoroethylating reagents that are less prone to E2 elimination (loss of HF) would be particularly valuable.

On the pyridone side, the use of pre-functionalized 4-pyridones could streamline the synthesis of complex derivatives. For instance, starting with a 3-bromo-4-pyridone would allow for N-fluoroethylation followed by a cross-coupling reaction at the 3-position. This strategy of building complexity from an advanced precursor can be more efficient than functionalizing the ring after the N-alkylation step.

| Precursor Type | Example | Potential Application |

| Advanced Fluoroethylating Agent | 2-Fluoroethyl(aryl)iodonium salts | Potentially higher reactivity and altered N/O selectivity in alkylation. |

| Pre-functionalized Pyridone | 3-Bromo-4-pyridone | Allows for sequential N-alkylation and C3-functionalization via cross-coupling. |

| Masked Pyridone Precursor | 4-Methoxy-2,3-dihydropyridine | Could be N-fluoroethylated and then oxidized/demethylated to form the target 4-pyridone. |

| Enzymatic Precursor | Fluoroethyl Se-adenosyl-L-selenomethionine (FEt-SeAM) | Enables biocatalytic synthesis of the target compound. acs.org |

Comprehensive Mechanistic Understanding through Integrated Experimental and Computational Studies

A deep and predictive understanding of the reactions involving this compound is essential for optimizing its synthesis and predicting its reactivity. A synergistic approach combining experimental kinetics and in-situ monitoring with high-level computational studies will be crucial.

A primary focus should be the N- versus O-alkylation problem. ysu.edu Density Functional Theory (DFT) calculations can be employed to model the transition states for both pathways with various alkylating agents, solvents, and bases. These computational insights can guide the rational selection of reaction conditions to maximize N-selectivity. nih.gov This can be complemented by kinetic studies using techniques like in-situ NMR spectroscopy to measure reaction rates and determine the influence of each reactant on the product distribution.

The mechanism of potential side reactions, such as the β-elimination of hydrogen fluoride (B91410) from the fluoroethyl group under basic conditions, also requires investigation. Understanding the factors that promote or suppress this elimination pathway is critical for ensuring the stability and integrity of the final product.

Finally, as this compound is used as a synthetic intermediate, computational studies can predict its molecular properties, such as its frontier molecular orbitals (HOMO/LUMO), to anticipate its reactivity in subsequent transformations like electrophilic substitution or cycloaddition reactions. This integrated experimental and computational approach will accelerate the development of robust synthetic methods and unlock the full potential of this fluorinated heterocycle. ucla.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluoroethyl)-4-pyridone, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated ethyl groups can be introduced via fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should include:

- Screening catalysts (e.g., Pd-based catalysts for cross-coupling) .

- Solvent polarity adjustments (e.g., ethanol vs. dichloromethane) to improve yield .

- Temperature gradients (e.g., 60–100°C) to minimize side products.

Q. How can the structure of this compound be unambiguously confirmed, and what spectroscopic techniques are most reliable?

- Methodology : Combine multiple analytical methods:

- ¹H/¹³C NMR : Identify protons on the pyridone ring (δ ~6.5–8.5 ppm) and fluoroethyl group (δ ~4.5–5.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve spatial arrangement if crystalline derivatives are obtainable .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Screen against enzyme targets (e.g., kinases) or cellular models (e.g., cancer cell lines). Use:

- Fluorescence-based assays for enzyme inhibition (e.g., ATP-binding pocket competition) .

- MTT assays for cytotoxicity profiling .

Advanced Research Questions

Q. How do electronic effects of the fluoroethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations to map electron density distribution. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., ethyl vs. fluoroethyl derivatives) .

- Key Findings : Fluorine’s electronegativity may polarize adjacent bonds, accelerating SN2 mechanisms in specific solvents .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridone derivatives?

- Case Study : If Compound A shows antimicrobial activity in one study but not another:

- Reproduce assays under identical conditions (e.g., pH, cell line).

- Analyze impurities via LC-MS to rule out batch variability .

- Molecular docking : Compare binding poses to confirm target engagement .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced pharmacokinetic properties?

- Methodology :

- Modify substituents : Replace the pyridone oxygen with sulfur or add methyl groups to alter lipophilicity (logP) .

- In vitro ADME : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.